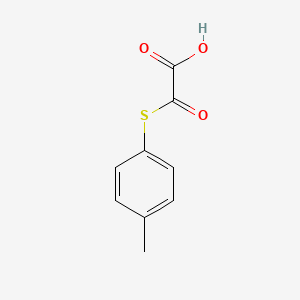

2-Oxo-2-(p-tolylthio)acetic acid

Description

Contextual Significance in Chemical Research

The significance of 2-Oxo-2-(p-tolylthio)acetic acid in chemical research lies in its role as a precursor in organic synthesis. The α-keto acid moiety is a key functional group that can undergo a variety of reactions. For instance, arylglyoxylic acids, a class of compounds to which this compound is closely related, are known to undergo decarboxylation to form acyl radicals. researchgate.net These reactive intermediates can then participate in reactions such as the Minisci acylation of electron-deficient aromatic systems. researchgate.net

Furthermore, the general class of α-oxo carboxylic acids has been described as a "sleeping beauty" in organic synthesis, having been "awakened" to become important reagents in a variety of acylation reactions. researchgate.net Their utility extends to their participation in multicomponent reactions, which are highly efficient processes that allow for the construction of complex molecules in a single step. Aryl glyoxals, which can be derived from compounds like this compound, are valuable synthons in the design of oxygen-containing heterocycles through these reactions. nih.govnih.gov

The synthesis of various substituted arylglyoxylic acids can be achieved through methods like the oxidation of corresponding aryl-methyl ketones or via Friedel–Crafts acylation. researchgate.net This accessibility makes them attractive starting materials for a range of synthetic applications.

Structural Features and Reactive Centers Relevant to Synthesis

The structure of this compound is characterized by several key features that dictate its reactivity. The molecule contains a carboxylic acid group, an α-keto group, and a thioether linkage to a p-tolyl group. This combination of functional groups provides multiple sites for chemical modification.

The primary reactive centers include:

The Carboxylic Acid Group: This acidic proton can be deprotonated, and the carboxylate can act as a nucleophile or be converted into other functional groups such as esters or amides. The carboxylic acid can also undergo decarboxylation under certain conditions, a reaction that can be induced by methods such as visible-light photoredox catalysis. organic-chemistry.org The hydroxyl radical-induced decarboxylation is another known reaction pathway for similar 2-(alkylthio)ethanoic acid derivatives. osti.gov

The α-Keto Group: The two adjacent carbonyl groups in the α-keto acid moiety make this part of the molecule highly electrophilic. This feature allows for nucleophilic attack at the carbonyl carbons, which is a key step in many of its reactions, including condensations and cycloadditions.

The Thioether Linkage: The sulfur atom can influence the reactivity of the adjacent carbonyl group and can itself be a site for oxidation or other transformations. The C-S bond can also be cleaved under specific reaction conditions.

The Aromatic Ring: The p-tolyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

The interplay of these functional groups makes this compound a versatile tool for synthetic chemists, enabling the construction of a wide array of complex organic molecules.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and a related compound.

| Property | Value | Reference |

| IUPAC Name | (4-methylphenyl)sulfanylacetic acid | researchgate.net |

| CAS Number | 106871-53-8 | researchgate.net |

| Molecular Formula | C₉H₈O₃S | researchgate.net |

| Molecular Weight | 196.22 g/mol | |

| Physical Form | Solid | researchgate.net |

| Storage Temperature | 2-8°C | researchgate.net |

| InChI | 1S/C9H8O3S/c1-6-2-4-7(5-3-6)13-9(12)8(10)11/h2-5H,1H3,(H,10,11) | researchgate.net |

| InChI Key | LNDOQDGECNYAJM-UHFFFAOYSA-N | researchgate.net |

Table 1: Properties of this compound

| Compound Name | CAS Number | Molecular Formula |

| 2-Oxo-2-(p-tolyl)acetic acid | 7163-50-0 | C₉H₈O₃ |

Table 2: Related Compound

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)sulfanyl-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c1-6-2-4-7(5-3-6)13-9(12)8(10)11/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDOQDGECNYAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxo 2 P Tolylthio Acetic Acid

Established Synthetic Routes

Established methods for synthesizing arylglyoxylic acids, a class to which 2-Oxo-2-(p-tolylthio)acetic acid belongs, often start from corresponding aryl methyl ketones or involve Friedel-Crafts acylation. researchgate.net

A common route to analogous arylthioacetic acids involves the reaction of a sodium salt of a thiol with sodium chloroacetate (B1199739) in an ethanol-water mixture, followed by refluxing. ciac.jl.cn While this method produces arylthioacetic acids, the synthesis of the target α-keto acid, this compound, requires further oxidation or alternative starting materials.

Another established method for preparing substituted glyoxylic acids involves the reaction of an acyl nitrile with concentrated sulfuric acid in the presence of a halide anion. googleapis.com This forms an intermediate which is then reacted with an alcohol to yield the desired glyoxylic acid derivative. googleapis.com

A two-stage process for producing 2-aryl-2-oxo-acetate esters, which are precursors to the corresponding acids, has also been described. google.com This process involves the carbonylation of an arylmethyl halide followed by oxidation of the resulting aryl acetate (B1210297) ester. google.com

Optimizing the yield for the synthesis of related α-keto acids has been a subject of study. For instance, in the synthesis of 2-thiopheneglyoxylic acid from 2-acetylthiophene, using nitrosyl sulfuric acid as an oxidizing agent in a sulfuric acid solution has been shown to produce yields upwards of 81%, with the product purity exceeding 98.5%. google.com This method also offers environmental advantages by reducing volatile byproducts and allowing for the recycling of the mother liquor. google.com Further refinement techniques, such as pH adjustments and solvent extractions, are crucial for isolating a pure product. google.com

| Starting Material | Oxidizing Agent | Solvent/Catalyst | Yield | Purity | Reference |

| 2-Acetylthiophene | Nitrosyl sulfuric acid | Sulfuric acid | >81% | >98.5% | google.com |

| Acetyl furan | Sodium Nitrite / HCl | Organic Solvent | Improved Yield | Not Specified | google.com |

Alternative and Emerging Synthetic Approaches

While traditional methods are well-documented, alternative and more sustainable synthetic strategies are continuously being explored. One area of growing interest is the use of biocatalysis. Enzymatic aldol (B89426) reactions, for example, offer a potent tool for constructing complex 2-oxoacid frameworks from simpler building blocks. nih.gov These biocatalytic methods often align with green chemistry principles due to their high chemo-, regio-, and stereoselectivity. nih.gov

Another novel approach involves the synthesis of metal-organic frameworks (MOFs) from solid-state starting materials, which can be a more sustainable alternative to traditional solvent-based methods. nih.govresearchgate.net While not directly applied to this compound, these innovative strategies could potentially be adapted for its synthesis in the future.

Substrate Scope and Limitations in Synthesis

The success of any synthetic route is often dependent on the nature of the starting materials, or substrates. For the synthesis of arylthioacetic acids and their derivatives, the reactivity of the starting thiophenol is a critical factor. Electron-donating or withdrawing groups on the aromatic ring can influence the nucleophilicity of the sulfur atom and, consequently, the reaction rate and yield.

In the broader context of α-keto acid synthesis, limitations can arise from the stability of the starting materials and intermediates under the reaction conditions. For example, some starting materials may be prone to side reactions, such as polymerization or degradation, especially under harsh acidic or oxidative conditions. The choice of solvent and catalyst is therefore crucial to minimize these unwanted side reactions and maximize the yield of the desired product.

Reactivity and Mechanistic Studies of 2 Oxo 2 P Tolylthio Acetic Acid

Coupling Reactions and Functionalization

The versatile structure of 2-Oxo-2-(p-tolylthio)acetic acid makes it a valuable substrate for various coupling and functionalization reactions, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis offers a robust platform for the functionalization of carboxylic acids, often through decarboxylative pathways. Research on α-keto acids has demonstrated their utility in palladium-catalyzed decarboxylative cross-coupling reactions to synthesize unsymmetrical ketones. acs.orgrsc.org In these processes, the α-keto acid serves as an acyl anion equivalent after decarboxylation.

A plausible mechanism for the reaction of this compound involves the initial formation of an acyl radical via oxidative decarboxylation, which then interacts with a palladium catalyst. acs.org For example, in a reaction with an aryl diazonium salt, the acyl radical can add to a Pd(II) or Pd(0) species, which then undergoes oxidative addition with the coupling partner, followed by reductive elimination to yield the final ketone product and regenerate the palladium catalyst. acs.orgrsc.org This methodology allows for the formation of aryl- and heteroaryl-thioesters or related ketones under relatively mild conditions. acs.org

A summary of representative conditions for such reactions with analogous α-keto acids is presented below.

| Catalyst | Oxidant/Co-reagent | Coupling Partner | Product Type | Ref |

| Pd(OAc)₂ | (NH₄)₂S₂O₈ | Aryl Diazonium Salt | Unsymmetrical Diaryl Ketone | acs.org |

| Pd(OAc)₂ | Ag₂CO₃ / (NH₄)₂S₂O₈ | O-methyl ketoxime | ortho-Acylated Ketone | rsc.org |

Reactions with Olefins

The reaction of this compound with olefins can proceed through several mechanistic pathways, depending on the reaction conditions.

Acid-Catalyzed Addition : Under acidic conditions, the carboxylic acid can protonate the olefin, generating a carbocation. Subsequent nucleophilic attack by the carboxylate would lead to the formation of an ester. This reaction is analogous to the well-established esterification of olefins with simpler carboxylic acids.

Radical Addition : Following the radical decarboxylation described in section 3.1.2, the resulting p-tolylthio(carbonyl) radical can add across the double bond of an olefin. This radical addition forms a new carbon-carbon bond and generates a new alkyl radical, which can be trapped by a hydrogen atom donor or another radical scavenger to yield the final product. This pathway is particularly useful for the anti-Markovnikov functionalization of olefins. Studies on the radical addition of ketones to olefins, initiated by the formation of intermediate alkenyl peroxides, provide a mechanistic precedent for this type of transformation. nih.govrsc.orgresearchgate.netrsc.org

Nucleophilic and Electrophilic Transformations

The electronic properties of this compound provide sites for both nucleophilic and electrophilic attack, allowing for a broad range of functional group interconversions.

The carbonyl group's carbon atom is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.orgyoutube.com This fundamental reactivity allows for the addition of various nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or hydrides, to the ketone or the carboxylic acid (after activation). Such additions typically result in the formation of tertiary or secondary alcohols, respectively, after a subsequent workup step. youtube.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated. libretexts.orglibretexts.org

Conversely, the α-carbon of the keto-acid moiety can act as a nucleophile after deprotonation. In the presence of a suitable base, an enolate can be formed. This enolate is a soft nucleophile that can react with a variety of electrophiles. For example, it can participate in aldol-type reactions, where the enolate adds to another carbonyl compound, or in Michael additions to α,β-unsaturated systems. researchgate.net This reactivity is crucial for forming new carbon-carbon bonds at the α-position. The enol form can also react with electrophiles under acidic conditions, enabling reactions like α-halogenation. masterorganicchemistry.com

Applications of 2 Oxo 2 P Tolylthio Acetic Acid As a Synthetic Reagent

Utility in Heterocycle Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The development of efficient methods for their synthesis is therefore a significant focus of organic chemistry. 2-Oxo-2-(p-tolylthio)acetic acid is a promising precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles.

While direct experimental evidence for the use of this compound in the synthesis of thiodifluorooxindole derivatives is not extensively documented, the reactivity of analogous α-keto thioesters suggests a plausible synthetic route. The synthesis of α,α-difluoro-β-hydroxy thiol esters has been demonstrated through the reaction of difluoroethanethioates with various electrophiles. google.com By analogy, the enolate of an appropriate difluoro precursor could potentially react with an activated form of this compound.

A hypothetical reaction scheme could involve the conversion of this compound to its more reactive acid chloride or ester derivative. Subsequent reaction with a suitable difluorinated nucleophile, followed by an intramolecular cyclization, could afford the desired thiodifluorooxindole scaffold. The p-tolylthio group could play a crucial role in modulating the reactivity of the intermediate and could be retained or further functionalized in the final product.

The synthesis of indolinone and pyrrolopyridinone frameworks often involves the condensation of an appropriate amine with a carbonyl-containing fragment. α-Oxothioamides, which are structurally related to this compound, have been successfully employed in the synthesis of thiazoles and thioethers. nih.gov This suggests that this compound could be a valuable precursor for similar heterocyclic systems.

For instance, the reaction of this compound with an appropriately substituted aniline (B41778) derivative under dehydrating conditions could lead to the formation of an α-keto anilide intermediate. Subsequent intramolecular cyclization, potentially via a Friedel-Crafts type reaction or other cyclization strategies, could yield the indolinone core. Similarly, reaction with aminopyridines could provide access to pyrrolopyridinone scaffolds. The p-tolylthio group could serve as a handle for further synthetic modifications.

| Precursor | Reagent | Potential Heterocyclic Product |

| This compound derivative | Difluorinated nucleophile | Thiodifluorooxindole |

| This compound | Substituted aniline | Indolinone |

| This compound | Aminopyridine | Pyrrolopyridinone |

This table presents hypothetical synthetic applications based on the known reactivity of similar compounds.

Role in C-C Bond Forming Reactions

Carbon-carbon bond formation is a fundamental process in organic synthesis, enabling the construction of complex molecular skeletons. chemistry.coachalevelchemistry.co.ukillinois.eduvanderbilt.edu The α-keto acid moiety in this compound provides a handle for various C-C bond-forming reactions.

The carboxyl group can be transformed into a more reactive species, such as an acyl chloride, which can then participate in Friedel-Crafts acylations with electron-rich aromatic or heteroaromatic compounds. This would lead to the formation of α-aryl or α-heteroaryl ketones, with the p-tolylthio group remaining available for further manipulation.

Furthermore, the α-keto group itself can be a site for nucleophilic attack. Organometallic reagents, such as Grignard or organolithium reagents, could add to the ketone to form tertiary alcohols. Subsequent transformations of these alcohols could lead to a variety of complex structures. The thioether linkage is generally stable under these conditions, offering a degree of chemoselectivity.

| Reaction Type | Potential Reactant | Potential Product |

| Friedel-Crafts Acylation | Aromatic Compound | α-Aryl-α-(p-tolylthio)ketone |

| Nucleophilic Addition | Organometallic Reagent | Tertiary alcohol |

This table illustrates potential C-C bond forming reactions involving this compound.

As a Precursor to Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. rsc.orgnih.govthieme.denih.govorganic-chemistry.org Consequently, the development of methods for the synthesis of fluorinated building blocks is of great interest. This compound, with its reactive carbonyl group, is a potential substrate for deoxofluorination reactions.

Reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) are commonly used to convert carbonyl compounds into geminal difluorides. thieme.de Applying these reagents to this compound or its ester derivatives could provide access to 2,2-difluoro-2-(p-tolylthio)acetic acid derivatives. These fluorinated thioethers could then serve as valuable building blocks for the synthesis of more complex fluorinated molecules. The selective fluorination of the carbonyl group while preserving the thioether linkage would be a key advantage of this approach.

| Fluorinating Reagent | Potential Fluorinated Product |

| Diethylaminosulfur trifluoride (DAST) | 2,2-Difluoro-2-(p-tolylthio)acetic acid derivative |

| Sulfur tetrafluoride (SF4) | 2,2-Difluoro-2-(p-tolylthio)acetic acid derivative |

This table outlines potential fluorination reactions of this compound.

Synthetic Versatility for Complex Molecular Architectures

The true value of a synthetic reagent lies in its ability to be integrated into multistep syntheses to construct complex molecular architectures. The bifunctional nature of this compound offers significant synthetic versatility. The two reactive sites, the α-keto acid and the p-tolylthio group, can be addressed sequentially or in a one-pot fashion, allowing for the controlled and predictable elaboration of the molecular structure.

For example, the carboxyl group could first be used to form an amide bond with a chiral amine. The resulting α-keto amide could then undergo a diastereoselective reduction of the ketone, followed by further transformations. The p-tolylthio group could be oxidized to a sulfoxide (B87167) or sulfone, which can act as a chiral auxiliary or a leaving group in subsequent reactions. This orthogonal reactivity allows for the construction of stereochemically complex and functionally diverse molecules from a relatively simple starting material.

Derivatives and Analogs of 2 Oxo 2 P Tolylthio Acetic Acid in Chemical Research

Synthesis and Characterization of Structural Analogs

The generation of a library of structural analogs of 2-oxo-2-(p-tolylthio)acetic acid is fundamental to understanding its chemical behavior. Synthetic strategies typically focus on either altering the electronic and steric nature of the aromatic ring attached to the sulfur atom or transforming the α-keto acid moiety.

Variations in the Arylthio Moiety

The synthesis of analogs with different arylthio groups allows for a systematic study of how substituents on the aromatic ring influence the properties of the entire molecule. The general approach to synthesizing these compounds often involves the reaction of an α-halo-α-ketoester with a substituted thiophenol, followed by hydrolysis of the ester.

A common synthetic route to access the core structure of 2-oxo-2-(arylthio)acetic acid esters involves the nucleophilic substitution of a halogen at the α-position of an α-ketoester with a desired arylthiol. For instance, the reaction of ethyl bromopyruvate with various substituted thiophenols in the presence of a base can yield a range of ethyl 2-oxo-2-(arylthio)acetates. Subsequent hydrolysis of the ethyl ester furnishes the corresponding 2-oxo-2-(arylthio)acetic acid analogs.

Table 1: Representative Examples of Synthesized 2-Oxo-2-(arylthio)acetic Acid Analogs and Related Thio-Acids

| Compound Name | Arylthio Moiety | Synthetic Precursors | Reference |

| This compound | p-tolylthio | p-Tolylthiol, Ethyl bromopyruvate | General Method |

| 2-Oxo-2-(phenylthio)acetic acid | Phenylthio | Thiophenol, Ethyl bromopyruvate | |

| 2-Oxo-2-(4-chlorophenylthio)acetic acid | 4-chlorophenylthio | 4-Chlorothiophenol, Ethyl bromopyruvate | General Method |

| 2-(3-Oxo-1,3-diphenylpropylthio)acetic acid | 3-Oxo-1,3-diphenylpropylthio | Chalcone, Thioglycolic acid | researchgate.netresearchgate.net |

| 2-(1-Oxo-1,3-diphenylpropan-2-yl)sulfanylacetic acid | 1-Oxo-1,3-diphenylpropan-2-yl | Chalcone, Thioglycolic acid | nih.gov |

This table is illustrative and based on general synthetic principles and data from related compounds.

The characterization of these analogs relies on standard spectroscopic techniques. Infrared (IR) spectroscopy typically shows strong absorption bands for the carboxylic acid O-H stretch, the carbonyl C=O stretches of both the ketone and the carboxylic acid, and aromatic C-H and C=C vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the substitution pattern on the aromatic ring and the integrity of the α-keto acid backbone.

Modification of the Alpha-Keto Acid Functionality

The reactivity of the α-keto acid group allows for a variety of chemical transformations, leading to a diverse set of derivatives. These modifications can significantly alter the compound's chemical and physical properties.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol under acidic conditions or by reacting the carboxylate salt with an alkyl halide. For example, ethyl 2-oxo-2-(p-tolyl)acetate is a known derivative. tcichemicals.com The synthesis of such esters can also be achieved through methods like the palladium-catalyzed bicarbonylation of aryl halides in the presence of an alcohol. mdpi.com

Amidation: Reaction of the carboxylic acid with amines, often activated by coupling agents, yields the corresponding amides. For instance, the synthesis of 2-oxo-2-(o-tolylamino)acetate has been reported. ambeed.com

Reduction: The ketone functionality can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride, yielding α-hydroxy-α-(p-tolylthio)acetic acid derivatives.

Decarboxylation: α-keto acids are known to undergo decarboxylation under certain conditions. For example, transition metal-catalyzed decarboxylative cross-coupling reactions of 2-oxo-2-arylacetic acids can lead to the formation of new C-C and C-heteroatom bonds. researchgate.net Oxidative decarboxylation of arylacetic acids, in general, provides a route to aryl aldehydes and ketones. chemrevlett.com While these reactions may not always be directly applicable to preserving the thioether linkage without side reactions, they represent potential pathways for further functionalization.

Table 2: Examples of Derivatives from Modification of the Alpha-Keto Acid Functionality

| Derivative Type | Modifying Reagent/Reaction | Resulting Functional Group | Reference |

| Ethyl Ester | Ethanol, Acid catalyst | -COOEt | tcichemicals.com |

| Amide | Amine, Coupling agent | -CONH₂ | ambeed.com |

| α-Hydroxy Acid | Sodium Borohydride | -CH(OH)COOH | General Reaction |

| Decarboxylative Coupling | Transition Metal Catalyst | Aryl Ketone (hypothetical) | researchgate.net |

This table outlines potential and known modifications based on the general reactivity of α-keto acids.

Impact of Substituent Effects on Reactivity and Selectivity

The electronic nature of the substituents on the arylthio ring is expected to have a significant impact on the reactivity of the this compound scaffold. Electron-donating groups (like the methyl group in the p-tolyl derivative) increase the electron density on the sulfur atom. This can influence the nucleophilicity of the sulfur and the stability of potential reaction intermediates.

Conversely, electron-withdrawing groups (such as chloro or nitro groups) would decrease the electron density on the sulfur atom. This would likely make the sulfur less nucleophilic and could affect the stability and reactivity of the entire molecule. For instance, in reactions involving the α-keto acid moiety, the nature of the arylthio substituent could influence the rate of enolization or the susceptibility of the carbonyl carbons to nucleophilic attack.

While specific quantitative studies on the substituent effects for this particular class of compounds are not widely available, the principles are well-established in physical organic chemistry. It can be inferred that the reactivity and selectivity of these compounds in various reactions, such as additions to the keto group or substitutions at the aromatic ring, will be tunable by the choice of the arylthio moiety.

Comparative Studies with Related Alpha-Keto Acids

This compound belongs to the broader class of α-keto acids, which are organic compounds containing a carboxylic acid group adjacent to a ketone. researchgate.net This structural feature imparts unique chemical properties.

Compared to simple arylacetic acids like (phenylthio)acetic acid nih.gov, the presence of the α-keto group in this compound introduces an additional electrophilic center and enhances the acidity of the α-proton (if present, which it is not in this specific case, but would be in related structures). This makes the molecule susceptible to a wider range of chemical transformations.

In comparison to other α-keto acids such as pyruvic acid or benzoylformic acid (2-oxo-2-phenylacetic acid), the presence of the arylthio group introduces the potential for reactions involving the sulfur atom, such as oxidation to sulfoxides and sulfones. This provides an additional handle for chemical modification that is absent in many other α-keto acids.

The synthesis and properties of a wide array of α-keto acids have been extensively reviewed, providing a broad context for understanding the chemical behavior of this compound and its analogs. researchgate.net These reviews highlight the general instability of α-keto acids, which can exist in equilibrium with hydrated forms and are prone to oxidative decarboxylation.

Computational Chemistry and Theoretical Studies

Investigation of Reaction Energetics and Transition States

The reactivity of 2-Oxo-2-(p-tolylthio)acetic acid is largely dictated by the energetics of its reactions, particularly nucleophilic acyl substitution at the thioester carbonyl group. Computational studies on similar thioesters have elucidated the factors governing these reactions.

Nucleophilic Acyl Transfer:

Theoretical analyses, often employing quantum mechanical calculations, have been instrumental in understanding the relative reactivity of thioesters compared to their oxoester counterparts. nih.govacs.org For reactions involving nucleophilic attack at the carbonyl carbon, transition state models are developed to calculate activation energy barriers. Studies on simple models like methyl thioacetate (B1230152) have shown that thioesters are significantly more reactive than oxoesters towards amine and carbanion nucleophiles, a finding that is well-reproduced by computational models. nih.govacs.org This enhanced reactivity is a key feature of thioesters in both biological and synthetic chemistry. nih.govresearchgate.net

The reaction of this compound with a nucleophile (Nu⁻) would proceed through a tetrahedral intermediate, as depicted in the reaction scheme below. Computational modeling can determine the energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products.

Scheme 1: Generalized Nucleophilic Acyl Substitution R-C(=O)-S-R' + Nu⁻ ⇌ [R-C(O⁻)(Nu)-S-R'] (Tetrahedral Intermediate) → R-C(=O)-Nu + R'-S⁻

Future Directions in the Research of 2 Oxo 2 P Tolylthio Acetic Acid

Exploration of Novel Catalytic Systems

The development of efficient and sustainable methods for the synthesis of 2-Oxo-2-(p-tolylthio)acetic acid and its derivatives is a key area of future research. While traditional methods for creating α-keto thioesters exist, emerging catalytic strategies promise greater efficiency, milder reaction conditions, and improved atom economy.

Recent advancements in the synthesis of the broader α-keto thioester class suggest promising avenues for this compound. colab.wsresearchgate.net One such avenue is the exploration of photocatalytic oxidative radical additions . A recently developed method utilizes an inexpensive organic photocatalyst, thioxanthone, with oxygen as a green oxidant and visible light as a sustainable energy source to synthesize α-keto thiol esters from thioic acids and alkenes. acs.org Applying this to the synthesis of this compound could involve the reaction of p-thiocresol with a suitable two-carbon alkene precursor under photocatalytic conditions.

Another promising area is the development of transition-metal-free catalytic systems . For instance, the reduction of related α-keto thioesters has been achieved using hydrosilanes in the presence of a Brønsted or Lewis acid promoter at room temperature. researchgate.net This approach offers high chemoselectivity and avoids the use of often toxic and expensive heavy metals. Research could focus on adapting these conditions for the selective synthesis and transformations of this compound.

Furthermore, biocatalysis presents an exciting frontier. The use of enzymes, such as ketosynthase domains, has been shown to mediate reactions involving α-keto thioesters in natural product biosynthesis. acs.org Future work could involve screening for or engineering enzymes that can catalyze the synthesis of this compound or its derivatives with high specificity and under environmentally benign aqueous conditions.

| Catalytic System | Potential Starting Materials for this compound | Key Advantages |

| Photocatalysis | p-Thiocresol, Glyoxylic acid derivatives | Green, sustainable, mild conditions |

| Transition-Metal-Free Catalysis | p-Tolyl-substituted α-hydroxy ketones, p-thiocresol | Avoids toxic metals, high chemoselectivity |

| Biocatalysis | p-Tolyl-containing precursors, thio-donors | High specificity, environmentally friendly |

Development of Asymmetric Transformations

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, its reactions can generate stereocenters. The development of asymmetric transformations utilizing this compound as a prochiral substrate is a significant area for future investigation.

Drawing parallels from the well-studied α-keto esters, asymmetric transfer hydrogenation represents a powerful tool. acs.org The dynamic kinetic resolution of α-keto esters has been successfully employed to construct β-substituted-α-hydroxy carboxylic acid derivatives with high stereoselectivity. acs.org Future research could focus on developing chiral ruthenium or rhodium catalysts that can effectively reduce the α-keto group of this compound enantioselectively to produce chiral α-hydroxy thioesters. These chiral building blocks are valuable intermediates for the synthesis of complex molecules.

Another promising approach is the use of chiral auxiliaries . A novel cysteine-derived oxazolidinone chiral auxiliary has been shown to be effective in the asymmetric synthesis of various carboxylic acid derivatives via an N-to-S acyl transfer mechanism involving a thioester intermediate. digitellinc.com This strategy could be adapted to this compound, where the tolylthio group could be displaced by a chiral auxiliary to facilitate stereoselective reactions at the α-carbon.

Furthermore, organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral secondary amines have been used to catalyze reactions of α,β-unsaturated aldehydes, and similar principles could be applied to reactions involving this compound derivatives. tdl.org For instance, a chiral amine catalyst could facilitate the enantioselective addition of nucleophiles to an activated form of the α-keto thioester.

| Asymmetric Strategy | Potential Chiral Product | Key Advantages |

| Asymmetric Transfer Hydrogenation | Chiral α-hydroxy-2-(p-tolylthio)acetic acid derivatives | High enantioselectivity, catalytic |

| Chiral Auxiliaries | Stereochemically defined α-substituted thioesters | Broad substrate scope, predictable stereochemistry |

| Organocatalysis | Enantioenriched products from nucleophilic additions | Metal-free, environmentally friendly |

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. The reactivity of the α-keto thioester functionality in this compound makes it an ideal candidate for integration into such processes.

Future research will likely focus on designing novel multicomponent reactions where this compound serves as a key building block. For example, its α-keto group can react with an amine and a nucleophile in a Mannich-type reaction, or with an isocyanide and a carboxylic acid in a Passerini-type reaction. nih.gov The thioester moiety can then be further transformed in situ, leading to the rapid assembly of diverse molecular scaffolds.

The development of cascade reactions initiated by a transformation of this compound is another promising direction. For instance, a selective reduction of the keto group could be followed by an intramolecular cyclization, or a nucleophilic addition to the keto-carbonyl could trigger a rearrangement involving the thioester. These sequential transformations in a single pot can lead to the efficient synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials.

The use of this compound in domino reactions for the synthesis of thiazole (B1198619) derivatives and other sulfur-containing heterocycles is also an area ripe for exploration. nih.govorganic-chemistry.org By carefully choosing the reaction partners and conditions, complex molecular architectures can be accessed in a highly atom-economical fashion.

Advanced Applications in Materials Science and Medicinal Chemistry (as a synthetic intermediate, not for direct biological activity)

The true potential of this compound lies in its role as a versatile synthetic intermediate for the creation of advanced materials and complex molecules with potential therapeutic applications.

In materials science , the thioester functionality of this compound can be leveraged for the synthesis of novel polymers. Thioesters can undergo radical-mediated polymerization or be used in "click" chemistry reactions to create well-defined polymer architectures. The presence of the aromatic tolyl group can impart desirable thermal or photophysical properties to the resulting materials. Future research could explore the synthesis of sulfur-containing polymers with unique optical or electronic properties derived from this intermediate.

In medicinal chemistry , this compound is a valuable precursor for the synthesis of a wide range of biologically relevant scaffolds. The α-keto thioester motif is a key intermediate in the synthesis of various natural products and pharmaceuticals. nih.govbeilstein-journals.org For example, it can be used to construct complex heterocyclic systems, which form the core of many drug molecules. The dicarbonyl unit can be a precursor for the synthesis of various enzyme inhibitors, where the thioester can be converted to other functionalities like amides or esters. nih.gov Future work will undoubtedly focus on utilizing this compound in the total synthesis of novel drug candidates and as a starting point for the generation of compound libraries for high-throughput screening.

| Field | Potential Application as an Intermediate | Rationale |

| Materials Science | Synthesis of sulfur-containing polymers | Thioester functionality for polymerization; tolyl group for material properties. |

| Medicinal Chemistry | Synthesis of heterocyclic drug scaffolds | Versatile building block for complex molecule synthesis. |

| Medicinal Chemistry | Precursor to enzyme inhibitors | α-Keto acid moiety is a common feature in enzyme inhibitors. |

Q & A

Q. What are the optimal synthetic routes for 2-Oxo-2-(p-tolylthio)acetic acid, and how can reaction conditions be optimized for high yields?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. Key considerations include:

- Precursor Selection : Use p-tolylthiol as the nucleophile and oxoacetic acid derivatives (e.g., ethyl oxoacetate) as electrophiles.

- Catalysis : Lewis acids (e.g., AlCl₃) or base catalysts (e.g., K₂CO₃) can enhance reactivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of thiol intermediates .

- Temperature Control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .

Q. Table 1: Example Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Catalyst | K₂CO₃ (1.2 equiv) |

| Solvent | DMF |

| Reaction Time | 6–8 hours |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy : Confirm the presence of the p-tolylthio group (aromatic protons at δ 7.2–7.4 ppm) and oxoacetic acid moiety (carbonyl at ~170 ppm in ¹³C NMR) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity (>95%) and molecular ion verification .

- Melting Point Analysis : Compare experimental values (e.g., 145–148°C) to literature to detect impurities .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

- Storage Conditions : Keep at 2–8°C in airtight, light-resistant containers to prevent oxidation of the thioether group .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the oxoacetic acid moiety .

- Degradation Monitoring : Periodically analyze via TLC or HPLC to detect decomposition products (e.g., p-toluenesulfonic acid) .

Advanced Research Questions

Q. How do electronic effects of the p-tolylthio group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The electron-donating methyl group in p-tolylthio enhances nucleophilicity compared to unsubstituted phenylthiols. This can be studied via:

Q. Table 2: Substituent Effects on Reaction Rate

| Substituent | Relative Rate (k_rel) |

|---|---|

| p-Tolyl | 1.8 |

| Phenyl | 1.0 |

| p-NO₂ | 0.3 |

Q. What strategies resolve contradictions in reported biological activities of thioether-containing oxoacetic acids?

Methodological Answer: Discrepancies may arise from assay conditions or impurities. Mitigate via:

- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify non-linear effects .

- Metabolite Profiling : Use LC-MS/MS to rule out interference from degradation products .

- Orthogonal Assays : Validate enzyme inhibition (e.g., acetylcholinesterase) using fluorescence and radiometric methods .

Q. How can computational modeling predict the compound’s potential as a protease inhibitor?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to protease active sites (e.g., HIV-1 protease) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- QSAR Models : CorlogP values and polar surface area predict membrane permeability and bioavailability .

Q. What advanced techniques elucidate the mechanism of thioether oxidation in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.